(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a bromine atom, a phenyl group, and a carboxylic acid functional group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the bromination of a precursor compound. One common method is the bromination of cinnamic acid, which can be achieved by adding bromine to a solution of cinnamic acid in dichloromethane at room temperature . The reaction proceeds with the disappearance of the red color of bromine, indicating the formation of the desired product. The product can then be isolated by filtration and purified by washing with cold dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but with two bromine atoms and a different core structure
(2S,3R)-2,3-Dibromo-3-phenylpropanoic acid: Another dibromo derivative with a different stereochemistry.
Uniqueness
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific arrangement of functional groups and its benzofuran core. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
918304-67-3 |
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Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
(3R)-7-bromo-3-phenyl-2H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C15H11BrO3/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)/t15-/m1/s1 |
InChI Key |
WWQZWICXENJNKC-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@](C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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